molecular formula C18H25N5O B11127996 N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Cat. No.: B11127996
M. Wt: 327.4 g/mol
InChI Key: XIKDTDPFWXQDKB-UHFFFAOYSA-N
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Description

N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide, often referred to as “Compound X” for brevity, is a synthetic organic compound. Its chemical formula is C20H27N7O, and its molecular weight is approximately 397.48 g/mol. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common method involves the condensation of 1-(1H-1,2,3,4-tetraazol-1-yl)cyclohexanecarboxylic acid with N-(1-methyl-3-phenylpropyl)amine. The reaction typically occurs under mild conditions, and the resulting amide is isolated through crystallization or chromatography.

Industrial Production: In industrial settings, Compound X is synthesized on a larger scale using continuous-flow processes. These methods enhance efficiency and yield, making it feasible for commercial production.

Chemical Reactions Analysis

Reactivity: Compound X exhibits interesting reactivity due to its tetrazole ring and amide functionality. Key reactions include:

    Oxidation: It can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the amide group yields the corresponding amine.

    Substitution: Nucleophilic substitution reactions occur at the tetrazole nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) participate in substitution reactions.

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to the carboxylic acid, while reduction produces the amine derivative.

Scientific Research Applications

Compound X finds applications across multiple fields:

    Medicine: It exhibits potential as an antihypertensive agent due to its vasodilatory effects.

    Chemistry: Researchers use it as a building block for designing novel ligands and coordination complexes.

    Biology: Its tetrazole moiety interacts with metal ions, making it relevant in bioinorganic chemistry.

    Industry: It serves as a precursor for pharmaceuticals and agrochemicals.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects depends on its specific application. In antihypertensive therapy, it likely modulates vascular tone through interactions with receptors or ion channels.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of a tetrazole ring, amide functionality, and phenylpropyl side chain. Similar compounds include other tetrazole derivatives like losartan (an angiotensin II receptor antagonist) and celecoxib (a COX-2 inhibitor).

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Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H25N5O/c1-15(10-11-16-8-4-2-5-9-16)20-17(24)18(12-6-3-7-13-18)23-14-19-21-22-23/h2,4-5,8-9,14-15H,3,6-7,10-13H2,1H3,(H,20,24)

InChI Key

XIKDTDPFWXQDKB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

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